N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-11-4-6-15(7-5-11)13(20)18(14(21)17-15)10-12(19)16-8-3-9-22-2/h11H,3-10H2,1-2H3,(H,16,19)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZIOBXGPOMAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves the following steps:
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Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This often involves the use of a dicarbonyl compound and a diamine under acidic or basic conditions to form the spirocyclic structure.
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Introduction of the Acetamide Group: : The acetamide group is introduced via an acylation reaction. This can be achieved by reacting the spirocyclic intermediate with an acyl chloride or anhydride in the presence of a base such as triethylamine.
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Attachment of the Methoxypropyl Group: : The final step involves the alkylation of the nitrogen atom with 3-methoxypropyl bromide or a similar alkylating agent under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents that are more environmentally friendly and cost-effective may also be employed.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the carbonyl groups in the spirocyclic core, potentially converting them to alcohols.
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Substitution: : The acetamide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides.
Scientific Research Applications
Chemistry
In chemistry, N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and the behavior of acetamide derivatives.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its spirocyclic structure may interact with biological targets in unique ways, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure may also find applications in materials science.
Mechanism of Action
The mechanism by which N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The spirocyclic core may facilitate binding to these targets, while the acetamide and methoxypropyl groups could modulate the compound’s activity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Compound A belongs to a class of 1,3-diazaspiro[4.5]decane derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituent variations, physicochemical properties, and inferred applications.
Structural and Substituent Variations
Physicochemical and Functional Insights
Lipophilicity :
- Compound A’s methoxypropyl chain likely reduces logP compared to the 4-methylcyclohexyl analog (higher polarity) but increases it relative to the fluorobenzyl derivative (aromatic fluorination enhances lipophilicity).
- The chloro-methylphenyl analog (logP inferred from Cl and CH₃ groups) may exhibit the highest membrane permeability .
Synthetic Accessibility :
- Biological Relevance: Fluorinated and chlorinated analogs are commonly explored in CNS drug discovery due to their ability to cross the blood-brain barrier .
Stability and Metabolic Considerations
- The methoxy group in Compound A may confer resistance to oxidative metabolism compared to unsubstituted alkyl chains.
- Fluorobenzyl and chlorophenyl analogs are less susceptible to cytochrome P450-mediated degradation due to electron-withdrawing substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
